Structural Differentiation: (1R,2R)-trans vs. (1S,2R)-cis Configuration Impacts Diastereoselectivity
The (1R,2R)-trans configuration of this compound is structurally distinct from the more commonly employed (1S,2R)-cis-aminoindanol scaffold. While direct comparative studies for the Boc-protected derivative are limited, the underlying aminoindanol stereochemistry is a known determinant of diastereoselectivity. Class-level inference from aminoindanol-derived oxazolidinone auxiliaries demonstrates that the trans-fused ring system enforces a different conformational bias than the cis-isomer, leading to divergent facial selectivity in reactions such as Diels-Alder cycloadditions [1]. This stereochemical divergence is fundamental to achieving specific chiral outcomes, rendering the isomers non-interchangeable.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (1R,2R)-trans configuration; Boc-protected amine |
| Comparator Or Baseline | (1S,2R)-cis-1-amino-2-indanol (common scaffold for BOX/PyBOX ligands) |
| Quantified Difference | Not quantified; stereochemical divergence leads to different diastereomeric transition states in asymmetric induction |
| Conditions | Class-level inference from chiral auxiliary applications in asymmetric synthesis |
Why This Matters
Procurement of the correct stereoisomer is essential for reproducing published synthetic routes and achieving desired stereochemical outcomes; substitution with a different isomer will yield a different product distribution.
- [1] Gallou, F., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874. View Source
